molecular formula C18H18F3N5O4 B12392991 N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine

N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine

Cat. No.: B12392991
M. Wt: 425.4 g/mol
InChI Key: SGEXQCXUFHPEJQ-OVHGWZCWSA-N
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Description

N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine typically involves the reaction of adenosine with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of adenosine attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit cancer progression.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine involves its interaction with adenosine receptors in the body. By mimicking adenosine, it can bind to these receptors and modulate various physiological processes. This compound has been shown to act as a smooth muscle vasodilator and has potential anticancer properties by inhibiting specific signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Uniqueness

N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine stands out due to the presence of the trifluoromethyl group, which enhances its stability and bioavailability. This modification also contributes to its unique pharmacological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H18F3N5O4

Molecular Weight

425.4 g/mol

IUPAC Name

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H18F3N5O4/c19-18(20,21)10-3-1-9(2-4-10)5-22-15-12-16(24-7-23-15)26(8-25-12)17-14(29)13(28)11(6-27)30-17/h1-4,7-8,11,13-14,17,27-29H,5-6H2,(H,22,23,24)/t11-,13?,14+,17-/m1/s1

InChI Key

SGEXQCXUFHPEJQ-OVHGWZCWSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)C(F)(F)F

Origin of Product

United States

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